gomisin N is a natural product found in Schisandra bicolor, Schisandra propinqua, and other organisms with data available.
Schisandrin B
CAS No.: 61281-37-6
Cat. No.: VC21339088
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61281-37-6 |
---|---|
Molecular Formula | C23H28O6 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene |
Standard InChI | InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 |
Standard InChI Key | RTZKSTLPRTWFEV-OLZOCXBDSA-N |
Isomeric SMILES | C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 |
SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 |
Canonical SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 |
Therapeutic Applications of Schisandrin B
Anti-osteoporotic Effects
Osteoporosis represents a systemic skeletal disease characterized by excessive bone resorption mediated by osteoclasts. Research indicates that Schisandrin B effectively inhibits osteoclastogenesis and protects against osteoporosis . In vitro studies have demonstrated that Schisandrin B dramatically suppresses the formation and function of osteoclasts in a dose-dependent manner at concentrations of 5-20 μM . The compound particularly affects the early stages of osteoclast differentiation, exhibiting stronger inhibitory effects during this phase compared to later stages .
In vivo investigations further corroborate these findings, with Schisandrin B treatment attenuating ovariectomy-induced bone loss in mice, suggesting its potential as a therapeutic agent for osteoporosis . Notably, the administration of Schisandrin B exhibited no observable toxic effects during the intervention process, indicating a favorable safety profile for this compound .
Cardioprotective Effects
Schisandrin B demonstrates significant cardioprotective properties across multiple cardiovascular conditions. In models of myocardial infarction (MI), treatment with Schisandrin B increased survival rates, improved cardiac function, and reduced infarct size compared to vehicle treatment . The compound effectively downregulated inflammatory cytokines, activated endothelial nitric oxide synthase (eNOS) pathway, inhibited cellular apoptosis, and enhanced cell proliferation following ischemic injury .
Furthermore, research utilizing both in vivo and in vitro models has shown that Schisandrin B offers protection against angiotensin II-induced ferroptosis, atrial fibrosis, and atrial fibrillation . The compound significantly attenuated the development of atrial fibrillation, reduced atrial apoptosis, and decreased levels of myocardial injury-related molecules, including creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) . Schisandrin B also inhibited reactive oxygen species (ROS) production and oxidative stress in both angiotensin II-infused mice and cell models .
Neuroprotective Effects
Schisandrin B exhibits notable neuroprotective properties, particularly against amyloid β-induced neurotoxicity, which represents a major pathological mechanism in Alzheimer's disease . In rat models, co-administration of Schisandrin B for 26 days significantly improved behavioral performance in step-through tests following intracerebroventricular infusion of amyloid β . The compound effectively attenuated amyloid β-induced increases in oxidative and nitrosative stress, as well as inflammatory markers including inducible nitric oxide synthases, cyclooxygenase-2, and interleukin-1β .
Molecular Mechanisms of Action
Effects on Signaling Pathways
Schisandrin B modulates multiple signaling cascades that regulate cellular processes related to inflammation, oxidative stress, and cell survival. Research has demonstrated that Schisandrin B inhibits the activation of mitogen activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways in bone marrow macrophages . Western blotting analysis revealed that Schisandrin B markedly repressed NF-κB activation by inhibiting the degradation of IκBα and the phosphorylation of P65 . Additionally, the compound significantly decreased the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), though the phosphorylation of P38 remained relatively unaffected .
Additionally, Schisandrin B activates sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses . This activation appears critical for its protective effects against angiotensin II-induced atrial fibrillation, as inhibition of SIRT1 with EX527 reversed the beneficial effects of Schisandrin B .
Antioxidative Properties
The antioxidative properties of Schisandrin B represent a significant mechanism underlying its therapeutic effects. The compound strongly inhibits reactive oxygen species (ROS) production induced by receptor activator of nuclear factor-κB ligand (RANKL) in a concentration-dependent manner . This antioxidative activity appears mediated through the activation of nuclear factor E2 p45-related factor 2 (Nrf2) signaling, a master regulator of cellular antioxidant responses .
Western blotting analyses have shown that Schisandrin B enhances the protein levels of Nrf2 and its target genes, including heme oxygenase-1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1), independent of RANKL stimulation . The significance of this Nrf2 activation was confirmed through knockdown experiments, which demonstrated that the inhibitory effects of Schisandrin B on osteoclast differentiation were partially reversed by adenovirus carrying Nrf2 short hairpin RNA (shRNA) .
Anti-inflammatory Effects
Schisandrin B exhibits potent anti-inflammatory properties across multiple physiological systems. In cardiovascular studies, the compound significantly reduced the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) . Similarly, in neurological models, Schisandrin B attenuated the expression of inflammatory markers induced by amyloid β infusion .
The anti-inflammatory effects of Schisandrin B appear mediated, at least partially, through the inhibition of NF-κB signaling, a central regulator of inflammatory responses . Additionally, the compound's activation of SIRT1 likely contributes to its anti-inflammatory properties, as SIRT1 inhibition with EX527 reversed the anti-inflammatory effects of Schisandrin B .
Regulation of Ferroptosis
Recent research has uncovered Schisandrin B's role in regulating ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. In angiotensin II-infused cardiac models, Schisandrin B decreased the elevated intracellular Fe2+ concentration, an effect that was reversed by SIRT1 inhibition . Furthermore, the compound markedly increased the expression of key ferroptosis-regulating proteins, including solute carrier family 7 member 11 (SLC7A11), glutathione peroxidase 4 (GPX4), and ferritin heavy chain 1 (FTH1) . These proteins play crucial roles in preventing ferroptosis by maintaining redox homeostasis and regulating iron metabolism.
Schisandrin B Effects on Gene and Protein Expression
Schisandrin B significantly influences the expression of multiple genes and proteins involved in cellular differentiation, inflammation, and oxidative stress. In osteoclast models, the compound suppressed the expression of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), c-FOS, tartrate-resistant acid phosphatase (TRAP), matrix metallopeptidase 9 (MMP9), cathepsin K (CTSK), calcitonin receptor (CTR), dendritic cell-specific transmembrane protein (DC-STAMP), and vacuolar-type H+-ATPase (V-ATPase) . These factors represent hallmarks of osteoclast differentiation, and their downregulation correlates with the inhibitory effects of Schisandrin B on osteoclastogenesis.
Table 1: Key Molecular Targets and Pathways Modulated by Schisandrin B
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